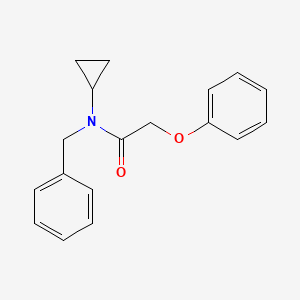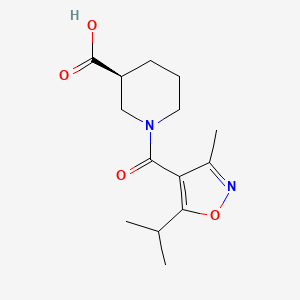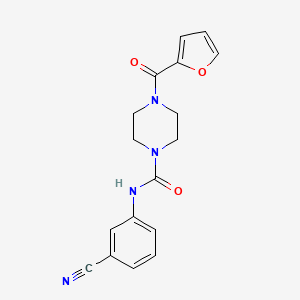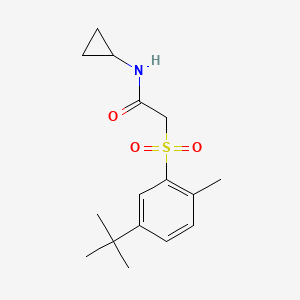
N-benzyl-N-cyclopropyl-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-cyclopropyl-2-phenoxyacetamide, also known as BCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenoxyacetic acid and is commonly used as a tool compound for studying the effects of GABA (gamma-aminobutyric acid) receptor antagonists on the central nervous system.
作用機序
N-benzyl-N-cyclopropyl-2-phenoxyacetamide acts as a competitive antagonist at the GABA receptor site, which leads to a decrease in the inhibitory effects of GABA on neuronal activity. This results in an increase in neuronal excitability, which can lead to the anticonvulsant and anxiolytic effects observed with this compound administration.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its anticonvulsant and anxiolytic effects, this compound has also been shown to have sedative and muscle relaxant properties. These effects are likely due to the compound's ability to modulate GABA receptor activity.
実験室実験の利点と制限
The use of N-benzyl-N-cyclopropyl-2-phenoxyacetamide in scientific research has several advantages. This compound is highly selective for GABA receptors and has a well-characterized mechanism of action, making it a valuable tool for studying the role of these receptors in various physiological processes. Additionally, this compound has been shown to have a low toxicity profile in animal models, which makes it a safe compound to use in laboratory experiments.
However, there are also some limitations associated with the use of this compound in scientific research. One of the main limitations is that this compound has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal models. Additionally, this compound has a relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
Despite the limitations associated with the use of N-benzyl-N-cyclopropyl-2-phenoxyacetamide in scientific research, there are several future directions that could be explored to further our understanding of the compound's effects. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of anxiety and seizure disorders. Additionally, further research could be conducted to better understand the pharmacokinetics and pharmacodynamics of this compound in animal models, which could lead to the development of more effective dosing regimens. Overall, the continued study of this compound has the potential to provide valuable insights into the role of GABA receptors in various physiological processes and could ultimately lead to the development of new therapies for a range of neurological disorders.
合成法
The synthesis of N-benzyl-N-cyclopropyl-2-phenoxyacetamide can be achieved through a multi-step process that involves the reaction of phenoxyacetic acid with benzyl chloride and cyclopropylamine. The resulting compound is then purified through recrystallization to obtain the final product.
科学的研究の応用
N-benzyl-N-cyclopropyl-2-phenoxyacetamide has been used extensively in scientific research due to its ability to selectively bind to GABA receptor sites in the brain. This compound has been shown to have potent anticonvulsant and anxiolytic effects, making it a valuable tool for studying the role of GABA receptors in these processes.
特性
IUPAC Name |
N-benzyl-N-cyclopropyl-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(14-21-17-9-5-2-6-10-17)19(16-11-12-16)13-15-7-3-1-4-8-15/h1-10,16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOIHGFDYNZCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate](/img/structure/B7547155.png)

![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)
![7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7547175.png)

![Methyl 1-(diethylamino)-1-[4-(difluoromethylsulfanyl)phenyl]imino-2-methyl-3-phenylthieno[3,2-c]azaphosphinine-6-carboxylate](/img/structure/B7547189.png)
![1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide](/img/structure/B7547197.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547201.png)
![5-[(3-Fluorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7547229.png)
![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]acetamide](/img/structure/B7547244.png)

